3,5-Dimethyl-4-(propan-2-yloxy)phenol

Description

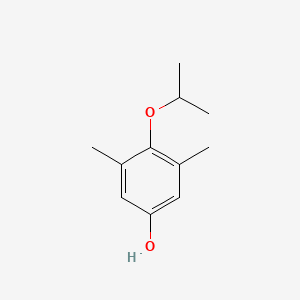

3,5-Dimethyl-4-(propan-2-yloxy)phenol is a phenolic derivative characterized by a central aromatic ring substituted with two methyl groups at positions 3 and 5, and an isopropoxy group at position 4. This compound is structurally related to pharmaceuticals and agrochemicals, with its synthesis often involving alkylation and purification steps to minimize impurities such as monoalkylated byproducts or ether-linked dimers .

Properties

IUPAC Name |

3,5-dimethyl-4-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7(2)13-11-8(3)5-10(12)6-9(11)4/h5-7,12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBXBILJEXSCEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(propan-2-yloxy)phenol typically involves the alkylation of 3,5-dimethylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows:

3,5-Dimethylphenol+Isopropyl bromideK2CO3,DMFthis compound

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated phenols

Scientific Research Applications

3,5-Dimethyl-4-(propan-2-yloxy)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its phenolic structure.

Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(propan-2-yloxy)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can influence biological pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

3,5-Di(propan-2-yl)-4-(propan-2-yloxy)benzoic Acid (Formula V)

This benzoic acid derivative shares the 3,5-dimethyl and 4-isopropoxy substitution pattern but includes a carboxylic acid group. Unlike 3,5-Dimethyl-4-(propan-2-yloxy)phenol, the carboxylic acid group enhances polarity, influencing solubility and reactivity.

3,5-Difluoro-4-(propan-2-yloxy)phenol

Replacing methyl groups with fluorine atoms at positions 3 and 5 results in a fluorinated analog (C$9$H${10}$F$2$O$2$, molar mass 188.17 g/mol).

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C${11}$H${16}$O$_2$ | 180.24 | 3,5-CH$3$, 4-OCH(CH$3$)$_2$ |

| 3,5-Difluoro-4-(propan-2-yloxy)phenol | C$9$H${10}$F$2$O$2$ | 188.17 | 3,5-F, 4-OCH(CH$3$)$2$ |

| 3,5-Di(propan-2-yl)-4-(propan-2-yloxy)benzoic Acid | C${16}$H${24}$O$_3$ | 264.36 | 3,5-(CH(CH$3$)$2$), 4-OCH(CH$3$)$2$, -COOH |

Sulfur-Containing Analogs

Methiocarb Phenol (3,5-Dimethyl-4-(methylthio)phenol)

This sulfur analog replaces the isopropoxy group with a methylthio (-SCH$_3$) group. Methiocarb phenol is a metabolite of the carbamate pesticide Methiocarb and exhibits distinct toxicological profiles, classified as extremely hazardous due to its acetylcholinesterase inhibition activity .

Azo Compounds (e.g., 3,5-Dimethyl-4-(4'-nitrophenylazo)-phenol)

Azo derivatives, such as those listed in , replace the isopropoxy group with a nitro-substituted phenylazo (-N=N-C$6$H$4$-NO$_2$) moiety. These compounds are often used as dyes or photoresponsive materials. The azo group introduces conjugation, altering UV-Vis absorption properties and redox behavior compared to alkoxy-substituted phenols .

Hazard Profiles

This compound’s structural analogs demonstrate varied toxicity:

- Methiocarb derivatives : Classified as "Extremely Hazardous" by OSHA due to acute neurotoxicity .

Biological Activity

3,5-Dimethyl-4-(propan-2-yloxy)phenol, a phenolic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, including antioxidant, antimicrobial, and potential anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- A phenolic core with two methyl groups at the 3 and 5 positions.

- An isopropoxy group at the para position.

This structure contributes to its lipophilicity and potential interactions with biological targets.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of phenolic compounds, including this compound. These compounds can scavenge free radicals and reduce oxidative stress.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| This compound | 15.0 | DPPH Assay |

| Gallic Acid | 10.0 | DPPH Assay |

| Quercetin | 12.0 | DPPH Assay |

The above table illustrates that while this compound exhibits significant antioxidant activity, it is less potent than some other well-known antioxidants like gallic acid.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacteria and fungi. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These results suggest that this compound has potential as a natural antimicrobial agent.

Anticancer Potential

Research into the anticancer properties of phenolic compounds has revealed their ability to induce apoptosis in cancer cells. Preliminary studies on this compound indicate it may exhibit similar effects.

Case Study:

In a study examining the effects of various phenolic compounds on cancer cell lines, it was found that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 20 µM. This suggests that further investigation into its mechanism of action could be beneficial.

The biological activities of this compound are likely mediated through several mechanisms:

- Antioxidant Defense: By scavenging reactive oxygen species (ROS), it protects cellular components from oxidative damage.

- Cell Cycle Arrest: In cancer cells, it may induce cell cycle arrest at specific phases, leading to reduced proliferation.

- Apoptosis Induction: The compound may activate apoptotic pathways in cancer cells through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.